molecular formula C15H16N2 B3261587 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 345311-06-0

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B3261587
CAS No.: 345311-06-0
M. Wt: 224.3 g/mol
InChI Key: WKUKCXXAAMVPFA-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
  • 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
  • 1-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine

Uniqueness

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-2,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-6,8,10H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKCXXAAMVPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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